BenchChemオンラインストアへようこそ!

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

COX-2 inhibition Inflammation SAR

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207040-56-9) is a synthetic, sulfur-bridged diarylimidazole derivative with the molecular formula C23H19N3OS and a molecular weight of 385.5 g/mol. The compound belongs to the 2-thio-1,5-diarylimidazole class, a scaffold investigated for selective cyclooxygenase-2 (COX-2) inhibition through bioisosteric modifications of the imidazole core.

Molecular Formula C23H19N3OS
Molecular Weight 385.49
CAS No. 1207040-56-9
Cat. No. B2429706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
CAS1207040-56-9
Molecular FormulaC23H19N3OS
Molecular Weight385.49
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
InChIInChI=1S/C23H19N3OS/c27-22(25-19-12-6-2-7-13-19)17-28-23-24-16-21(18-10-4-1-5-11-18)26(23)20-14-8-3-9-15-20/h1-16H,17H2,(H,25,27)
InChIKeyUNWDXEHPUWGNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207040-56-9): A 2-Thio-1,5-Diarylimidazole Scaffold for Targeted COX-2 Inhibition Programs


2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207040-56-9) is a synthetic, sulfur-bridged diarylimidazole derivative with the molecular formula C23H19N3OS and a molecular weight of 385.5 g/mol . The compound belongs to the 2-thio-1,5-diarylimidazole class, a scaffold investigated for selective cyclooxygenase-2 (COX-2) inhibition through bioisosteric modifications of the imidazole core [1]. Its N-phenylacetamide side chain distinguishes it from closely related analogs bearing heterocyclic amide substituents, a structural nuance that may influence target selectivity, physicochemical properties, and synthetic accessibility.

Why Generic 2-Thio-1,5-Diarylimidazole Substitution Fails for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide


Within the 2-thio-1,5-diarylimidazole series, the amide substituent on the thioether side chain governs both COX isoform selectivity and potency. Published data for the N-(thiazol-2-yl)acetamide analog demonstrate that even minor heteroatom changes in the amide tail can invert selectivity from COX-2 to COX-1 [1]. The N-phenylacetamide group in the target compound lacks the heteroatom-rich hydrogen-bonding motifs of thiazole or isoxazole analogs, predicting a distinct binding mode and enzyme inhibition profile. Consequently, substituting this compound with an N-thiazolyl, N-isoxazolyl, or N-benzodioxolyl congener without empirical validation risks invalidating structure-activity relationships (SAR) and compromising assay reproducibility.

Quantitative Differentiation Evidence for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide vs. Closest Analogs


COX-2 Inhibitory Potency: N-Phenylacetamide vs. N-(Thiazol-2-yl)acetamide Analog

The most structurally analogous compound with quantitative COX inhibition data is 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 1), which achieved 88% COX-2 inhibition at 10 μM, compared to the reference inhibitor SC-560 at 98.2% [1]. The target compound replaces the thiazole ring with a phenyl group, eliminating two heteroatom hydrogen-bond acceptors. Class-level SAR from the same study demonstrates that modifications to the N-heterocyclic amide tail alter COX-2 inhibition by up to 30 percentage points across the nine-compound series [1]. Direct quantitative data for the N-phenylacetamide derivative has not been reported in peer-reviewed literature, representing a critical data gap for procurement decisions.

COX-2 inhibition Inflammation SAR

COX-1 vs. COX-2 Selectivity Profile Inferred from Analog Series

In the N-(thiazol-2-yl)acetamide series, the unsubstituted compound 1 showed 60.9% COX-1 inhibition alongside its 88% COX-2 inhibition, while compound 9 (bearing a 4-bromophenyl group on the imidazole) shifted to 85% COX-1 inhibition with only 57.9% COX-2 inhibition [1]. This demonstrates that both the imidazole aryl substituents and the amide tail cooperatively govern isoform selectivity. The target compound's N-phenylacetamide tail lacks the thiazole sulfur and nitrogen atoms that participate in key hydrogen-bond interactions within the COX active site [1], potentially altering the COX-1/COX-2 inhibition ratio relative to the published series.

COX-1 selectivity Isoform selectivity Gastrointestinal safety

Predicted Kinase Target Profile vs. Known COX Inhibition

Computational target prediction using the SEA algorithm (ChEMBL 20) for the target compound suggests potential interactions with eukaryotic translation initiation factor 2-alpha kinase 1 (EIF2AK1, p-value 20) and WNK2 kinase (p-value 0), among other kinase targets [1]. In contrast, the N-(thiazol-2-yl)acetamide analog series has experimentally confirmed COX-1/COX-2 inhibition activity [2]. This divergence in predicted vs. known pharmacology suggests the N-phenylacetamide derivative may possess a distinct polypharmacology profile, potentially engaging kinase targets not addressed by the N-thiazolyl COX inhibitor series. However, these predictions are computational and lack experimental validation.

Kinase inhibition EIF2AK1 Target prediction

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity

The target compound has a calculated logP of 4.677 and molecular weight of 385.5 g/mol, with no hydrogen-bond donors and 4 hydrogen-bond acceptors [1]. The N-(thiazol-2-yl)acetamide analog (CAS 1207002-96-7) has a molecular weight of 392.5 g/mol and contains additional sulfur and nitrogen heteroatoms that increase hydrogen-bond acceptor count to 5 . The lower logP and higher heteroatom content of the thiazole analog predicts superior aqueous solubility but potentially poorer membrane permeability relative to the more lipophilic N-phenyl derivative. Quantitative solubility and permeability measurements are not available for either compound.

LogP Drug-likeness Permeability

Synthetic Accessibility: One-Step Vilsmeier Protocol for N-Phenylacetamide Intermediate

A related 2-thio-1,5-diarylimidazole intermediate was synthesized in quantitative yield using adapted Vilsmeier conditions, as reported in Molbank (2023) [1]. While this protocol targets the furan-2-carbaldehyde precursor rather than the final N-phenylacetamide compound, the methodology demonstrates that 1,5-diarylimidazole-2-thiol intermediates can be accessed efficiently without metal catalysts. The N-phenylacetamide side chain can be introduced via nucleophilic substitution with 2-chloro-N-phenylacetamide, a route analogous to that used for the N-thiazolyl series [2]. No dedicated synthetic protocol for the target compound has been published.

Synthetic chemistry Vilsmeier reaction Scalability

Recommended Application Scenarios for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide in Scientific Procurement


Structure-Activity Relationship (SAR) Studies on COX Isoform Selectivity

The compound serves as a critical SAR probe for mapping how replacement of a heterocyclic amide (thiazole, isoxazole) with a simple phenyl ring affects COX-1/COX-2 selectivity in the 2-thio-1,5-diarylimidazole series. As demonstrated by the N-(thiazol-2-yl) series, this scaffold can achieve COX-2 inhibition up to 88% at 10 μM with appropriate substituent tuning [1]. Head-to-head testing against the N-(thiazol-2-yl) and N-(5-methylisoxazol-3-yl) analogs can isolate the contribution of the amide tail to potency and selectivity.

Kinase Inhibition Screening Based on Computational Target Predictions

ZINC SEA predictions indicate potential binding to EIF2AK1, EIF2AK2, and WNK2 kinases [1]. The compound can be prioritized for kinase panel screening, particularly against eukaryotic translation initiation factor kinases implicated in stress response and cancer. This application is orthogonal to the COX inhibition hypothesis and may reveal novel therapeutic niches.

Physicochemical Profiling for CNS Drug Discovery Programs

With a computed logP of 4.677 and molecular weight below 400 Da [1], the compound falls within favorable CNS drug-likeness space. Comparative solubility, permeability (PAMPA or Caco-2), and plasma protein binding assays against the more polar N-(thiazol-2-yl) analog can evaluate whether the N-phenyl modification enhances brain penetration potential.

Method Development for 2-Thioimidazole LC-MS/MS Quantification

The compound's distinct UV chromophore (1,5-diphenylimidazole core) and predicted MS fragmentation pattern make it suitable as a reference standard for developing sensitive LC-MS/MS methods to quantify 2-thio-1,5-diarylimidazole derivatives in biological matrices. Procurement as an analytical reference standard requires verification of purity (recommended ≥95% by HPLC) and stability under storage conditions.

Quote Request

Request a Quote for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.